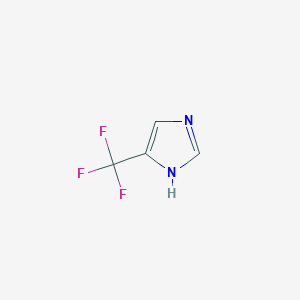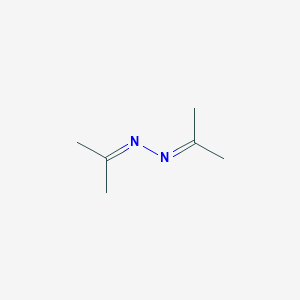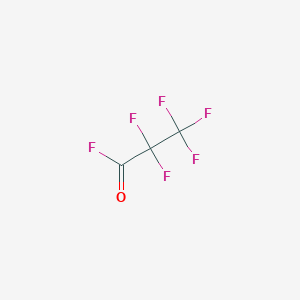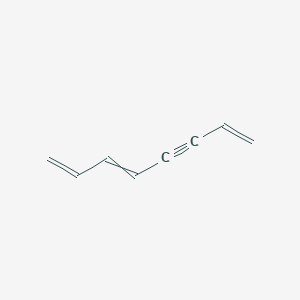
1,3,7-Octatrien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Octatrien-5-yne, also known as OOT, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a conjugated enyne, which means that it contains both double and triple bonds in its molecular structure. OOT has been studied extensively for its chemical and biological properties, including its potential as a diagnostic tool for cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1,3,7-Octatrien-5-yne is complex and not fully understood. It is thought to interact with cellular membranes and proteins, altering their structure and function. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways, suggesting that it may have broader effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,7-Octatrien-5-yne in lab experiments is its fluorescent properties, which make it a useful tool for detecting and monitoring biological processes. However, its complex molecular structure and synthesis method can make it difficult to obtain in high purity and quantity. Additionally, its potential toxicity and limited solubility in water can pose challenges for its use in biological systems.
Zukünftige Richtungen
There are many potential future directions for 1,3,7-Octatrien-5-yne research. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of focus is the development of new applications for this compound, such as its use as a biosensor for detecting specific molecules or as a therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular function.
Synthesemethoden
The synthesis of 1,3,7-Octatrien-5-yne involves a multi-step process that requires specialized equipment and expertise. One commonly used method involves the reaction of 1,3-butadiene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group to yield this compound. Other methods involve the use of different starting materials and reaction conditions, but all require careful control of reaction parameters to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,3,7-Octatrien-5-yne has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting cancer cells. This compound has been shown to selectively bind to cancer cells and emit a fluorescent signal upon excitation with light, making it a promising tool for early diagnosis and monitoring of cancer progression. Other potential applications include the use of this compound as a biosensor for detecting specific molecules or as a catalyst for chemical reactions.
Eigenschaften
CAS-Nummer |
16607-77-5 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
octa-1,3,7-trien-5-yne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3-5,7H,1-2H2 |
InChI-Schlüssel |
DYQVQSUVEDCHDD-UHFFFAOYSA-N |
SMILES |
C=CC=CC#CC=C |
Kanonische SMILES |
C=CC=CC#CC=C |
Synonyme |
1,3,7-Octatrien-5-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)



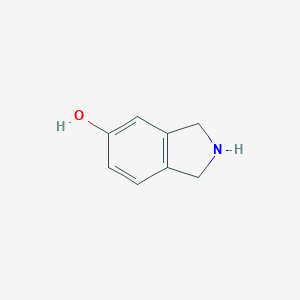

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
